(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-vinyl-1H-indole
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Overview
Description
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is a chiral compound featuring a vinyl group and a pyrrolidine ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available indole or synthesized via Fischer indole synthesis.
Pyrrolidine Attachment: The N-methylpyrrolidine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative is reacted with N-methylpyrrolidine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the Heck reaction and automated systems for the nucleophilic substitution step. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The indole nitrogen can undergo alkylation or acylation reactions with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted indole
Substitution: N-alkylated or N-acylated indole derivatives
Scientific Research Applications
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins. The vinyl and pyrrolidine groups can further modulate the binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, which lacks the vinyl and pyrrolidine groups.
N-methylpyrrolidine: A simpler compound with only the pyrrolidine ring.
5-vinylindole: An indole derivative with only the vinyl group.
Uniqueness
®-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole is unique due to the combination of the vinyl and pyrrolidine groups attached to the indole core. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.
Properties
CAS No. |
209682-80-4 |
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Molecular Formula |
C₁₆H₂₀N₂ |
Molecular Weight |
240.34 |
Synonyms |
5-Ethenyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole |
Origin of Product |
United States |
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